Na₂PbO₃ crystallizes in a monoclinic crystal system with the C2/c space group. Its structure is three-dimensional and is described as "Caswellsilverite-like," built primarily from NaO₆ and PbO₆ octahedra that share corners and edges [1].
The table below breaks down the key structural components:
| Structural Component | Description |
|---|---|
| Crystal System | Monoclinic [1] |
| Space Group | C2/c [1] |
| Structure Type | Caswellsilverite-like, 3D framework [1] |
| Key Building Units | NaO₆ octahedra and PbO₆ octahedra [1] |
The structure features three distinct sodium sites and two lead sites, all in octahedral coordination with oxygen. The following table summarizes the quantitative bond length data for these sites [1].
| Atom Site | Coordination | Bond Lengths (Å) | Structural Role |
|---|---|---|---|
| Na1 (Site 1) | 6 x O²⁻ (Octahedral) | 2.40 - 2.58 Å | Shares corners with 2 NaO₆ & 4 PbO₆; edges with 4 PbO₆ & 8 NaO₆. |
| Na1 (Site 2) | 6 x O²⁻ (Octahedral) | 2.44 Å (all bonds) | Shares corners with 6 NaO₆; edges with 6 NaO₆ & 6 PbO₆. |
| Na1 (Site 3) | 6 x O²⁻ (Octahedral) | 2.37 Å (2 shorter), 2.55 Å (4 longer) | Shares corners with 2 NaO₆ & 4 PbO₆; edges with 4 PbO₆ & 8 NaO₆. |
| Pb4⁺ (Site 1) | 6 x O²⁻ (Octahedral) | 2.24 Å (4 shorter), 2.25 Å (2 longer) | Shares corners with 6 NaO₆; edges with 3 PbO₆ & 9 NaO₆. |
| Pb4⁺ (Site 2) | 6 x O²⁻ (Octahedral) | 2.24 Å (4 shorter), 2.25 Å (2 longer) | Shares corners with 6 NaO₆; edges with 3 PbO₆ & 9 NaO₆. |
The diagram below illustrates how the different octahedra connect to form the three-dimensional structure of Na₂PbO₃.
Diagram of octahedral connections in Na₂PbO₃ leading to its 3D framework.
The search results do not contain the experimental protocols for synthesizing or characterizing Na₂PbO₃, nor any "signaling pathways" relevant to this inorganic crystal. To find detailed procedures, I suggest you:
The available information provides a foundation for understanding the compound, though detailed decomposition data is lacking [1].
| Property | Details |
|---|---|
| Chemical Formula | Na₂O₃Pb (or Na₂PbO₃) [1] |
| IUPAC Name | disodium;dioxido(oxo)lead [1] |
| Molecular Weight | 301.18 g/mol [1] |
| Appearance | Light yellow, fused, hygroscopic lumps [1] |
| Stability | Stable under recommended storage conditions, but incompatible with strong oxidizing agents [1] |
To fill the knowledge gaps, here is the theoretical reasoning for its stability and a proven experimental method you can employ.
Although not stated directly for this compound, the thermal stability of ionic salts is generally governed by the identity of the metal ion. A metal that is more reactive (such as sodium) tends to form more stable salts, including carbonates and nitrates [2] [3]. This principle suggests that the sodium in this compound likely contributes to a high decomposition temperature. In contrast, the lead center in the plumbate ion (PbO₃²⁻) is in a high oxidation state, which can make it a strong oxidizing agent, potentially leading to exothermic or complex decomposition pathways [1].
Thermogravimetry-Mass Spectrometry (TG-MS) is a powerful technique for studying thermal decomposition processes. The following workflow, adapted from a study on sodium formate, provides a robust methodology you can apply to this compound [4].
Experimental workflow for TG-MS analysis of thermal decomposition.
Detailed Methodology [4]:
Given the lead content, extreme care must be taken. The searched material indicates this compound may cause skin irritation and allergic reactions, and could cause long-term adverse effects in the aquatic environment [1].
This compound is an inorganic compound with the formula Na₂O₃Pb. It typically exists as fused, light-yellow lumps that are hygroscopic and decompose upon contact with water and acids [1]. In laboratory settings, it is not typically isolated as a pure solid but is often generated and used in situ as a soluble plumbate complex in alkaline solution for subsequent reactions, such as the synthesis of lead(IV) oxide (PbO₂) [2].
Here are detailed methodologies for synthesizing this compound and related compounds. Caution: All lead compounds are highly toxic. Appropriate personal protective equipment (PPE) including gloves and goggles must be worn. Perform all manipulations with careful attention to safety protocols and proper waste disposal [3] [2].
This method involves a two-step process of first forming a soluble plumbite precursor and then oxidizing it.
Step 1: Formation of Sodium Plumbite (Na₂PbO₂)
[Pb(OH)4]^2- or [PbO2]^2-.Step 2: Oxidation to this compound
This alternative method uses hypochlorite as the oxidizing agent.
This method provides a route to PbO₂, which is chemically related to plumbate.
Pb₃O₄ + 4HNO₃ → PbO₂ + 2Pb(NO₃)₂ + 2H₂O [2]The following workflow illustrates the primary synthesis routes for this compound and its conversion to lead dioxide:
The table below summarizes key information on the chemicals involved.
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Hazards |
|---|---|---|---|---|---|
| This compound | 52623-79-7 [1] | Na₂O₃Pb [1] | 301.18 [1] | Fused, light-yellow lumps; hygroscopic; decomposes in water and acids; soluble in alkalies [1] | Highly toxic (lead compound) [1] |
| Lead (Pb) | 7439-92-1 | Pb | 207.2 | Soft, malleable metal | Highly toxic, cumulative poison |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | White deliquescent solid; highly corrosive | Causes severe burns |
| Sodium Persulfate | 7775-27-1 | Na₂S₂O₈ | 238.10 | White crystalline solid; strong oxidizer | Oxidizer, skin and respiratory irritant |
The table below summarizes the key identifiers and physical characteristics of this compound (IV) as reported in the literature [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | Disodium;dioxido(oxo)lead [1] |
| CAS Registry Number | 52623-79-7 [1] |
| Molecular Formula | Na₂O₃Pb or Na₂PbO₃ [1] [2] |
| Molecular Weight | 301.18 g/mol [1] |
| Physical Description | Light yellow, fused, hygroscopic lumps or yellow powder [1] |
| Solubility | Soluble in water (solubility gradually decreases with separation of PbO₂) [1] |
| Stability | Stable under recommended storage conditions, but incompatible with strong oxidizing agents [1] |
This compound solution is principally used in the sweetening of petroleum products, such as gasoline and kerosene [3]. In this process, often referred to as the "doctor" treatment, this compound converts disagreeable-smelling sulfur compounds and mercaptans into compounds that are odorless, thereby improving the product's quality [3]. The solution used is commonly called "doctor solution" and consists primarily of lead oxide, caustic soda, and water [3].
After the sweetening process, the spent solution becomes a black sludge containing oil, lead sulfide, caustic soda, and sodium sulfide [3]. Historically, this spent material was discarded, leading to economic loss and environmental contamination. Patents have been filed for methods to regenerate the spent sodium plumbite solution by re-oxidizing the lead sulfide back to an active form, allowing for its reuse in the treatment process [3].
The search results indicate broader, though less specific, applications for this compound:
This compound requires careful handling due to its hazardous nature [1].
| Aspect | Guidance |
|---|---|
| Health Effects | May cause skin irritation and/or dermatitis; harmful if swallowed or inhaled [1]. |
| Personal Protective Equipment (PPE) | Use PVC or plastic gloves, safety glasses with side-shields, and appropriate exhaust ventilation [1]. |
| First Aid | Inhalation: Move to fresh air, call a physician. Skin contact: Rinse immediately with plenty of water, seek medical advice. Eye contact: Rinse immediately with plenty of water, seek medical advice [1]. | | Environmental Hazard | May cause long-term adverse effects in the aquatic environment [1]. |
The following diagram outlines the general industrial process for using and regenerating this compound in petroleum sweetening, based on the patent description [3].
The lack of specific synthetic protocols in the available literature suggests that the use of this compound in modern laboratory-scale organic synthesis may be limited. To proceed with your research or development work, I suggest the following steps:
Chalcogenidoplumbates represent an important class of semiconductor materials that incorporate lead (Pb) with chalcogen elements (S, Se, Te) in anionic framework structures. These compounds have garnered significant research interest due to their versatile applications in photovoltaics, thermoelectrics, and as photocatalysts for organic pollutant degradation [1]. Similar to their parental binary metal chalcogenides, chalcogenidoplumbates exhibit promising electronic properties with tunable band gaps that can be finely adjusted through dimensional reduction strategies and variations in chalcogenide ligand composition [2] [3]. The ability to achieve ultra-fine band gap adjustment makes these materials particularly valuable for optoelectronic applications where precise control over electronic properties is required.
A fundamental challenge in this field stems from the inert-pair effect exhibited by heavy atoms like lead, which stabilizes the 6s orbital due to relativistic effects. This phenomenon explains why lead is typically observed in the formal +II oxidation state, with lead(IV) chalcogenides being relatively rare and often acting as strong oxidizing agents [2]. Until recently, the heavier lead(IV) chalcogenides ("PbCh₂") had not been discovered, and among chalcogenidoplumbate(IV) anions, only [PbO₄]⁴⁻ had been reported [3]. The synthesis of these compounds requires specialized approaches that can address both the thermodynamic challenges and the sensitivity of these materials to air and moisture, necessitating strict anaerobic conditions throughout the synthetic process.
The synthesis of chalcogenidoplumbates primarily employs three methodological approaches: solid-state reactions, solution-based techniques, and hybrid methods that combine elements of both. Each approach offers distinct advantages and limitations, which are systematically compared in Table 1 below.
Table 1: Comparison of Primary Synthesis Methods for Chalcogenidoplumbates
| Method | Key Features | Advantages | Limitations | Representative Products |
|---|---|---|---|---|
| Solid-State Synthesis | High-temperature fusion of elements in sealed ampules | Direct formation of thermodynamically stable phases; Scalable | Requires high temperatures; Limited control over morphology | "PbCh₂" (Ch = Se, Te) phases; K₂Hg₂Se₃; K₃BiSe₃ [2] [3] |
| Solution-Based Reduction | Reduction of pre-synthesized phases in amines with alkaline metals | Crystalline products; Access to metastable phases; Better morphology control | Air-free techniques required; Sequestering agents increase cost | [PbTe₃]²⁻; [Pb₂Ch₃]²⁻ (Ch = Se, Te) [3] |
| Hybrid Approach | Solid-state precursor synthesis followed by solvothermal processing | Combines advantages of both methods; Access to novel oxidation states | Complex multi-step process; Optimization challenging | [PbSe₄]⁴⁻ (first inorganic Pb(IV) compound) [2] [3] |
Beyond the primary techniques outlined in Table 1, several specialized synthetic approaches have been developed to access specific chalcogenidoplumbate architectures. The template-assisted synthesis method utilizes various templates to control nanomaterial morphology, including soft templates (micelles, reverse micelles) and hard templates (AAO membranes, pre-synthesized nanocrystals) [1]. This approach has successfully produced two-dimensional FeS₂ nanoplates, Cu₂ZnSnS₄ nanowires and nanotubes, and MoS₂ nanotubules with controlled dimensions [1].
Another significant development involves in situ reduction techniques that generate chalcogenidoplumbate solutions for further reactivity studies. These solutions can be reacted with transition-metal compounds to yield (poly-)chalcogenide anions or transition-metal chalcogenide clusters [3]. This approach has led to the discovery of unique structures including molecular Rh-containing Chevrel-type compounds and the heaviest-known CO homolog—a cluster featuring a µ-PbSe ligand [3]. The solvothermal extraction method, which involves extraction of solid-state precursors at elevated temperatures and pressures in amine solvents, has proven particularly valuable for accessing unprecedented oxidation states, as demonstrated by the synthesis of the first non-oxide/halide inorganic lead(IV) compound [2].
Table 2: Chalcogenidoplumbate Anions and Their Characteristics
| Anion | Oxidation State | Molecular Geometry | Synthetic Method | Key Attributes |
|---|---|---|---|---|
| [PbTe₃]²⁻ | Pb(II) | Trigonal pyramidal | In situ reduction in solution | Requires sequestering agents (18-crown-6) [3] |
| [Pb₂Ch₃]²⁻ (Ch = Se, Te) | Pb(II) | Trigonal bipyramidal | Solid-state extraction with cryptands | {K[2.2.2]crypt}⁺ complex counterion improves crystallization [2] |
| [PbSe₄]⁴⁻ | Pb(IV) | Tetrahedral | Solvothermal treatment | First non-oxide/halide inorganic Pb(IV) compound; unexpected redox chemistry [2] [3] |
Principle: This protocol involves the high-temperature fusion of elemental lead and selenium in sealed silica ampules to create binary precursor phases that can be further processed into chalcogenidoplumbates [2] [3].
Materials and Equipment:
Step-by-Step Procedure:
Safety Considerations: All manipulations must be performed under strict exclusion of air and moisture using appropriate glovebox or Schlenk techniques. The resulting ternary solid-state products may react pyrophorically with air and moisture, requiring careful handling [3].
Principle: This method converts solid-state "PbCh₂" precursors into soluble chalcogenidoplumbate salts using alkaline metal reduction in amine solvents, yielding crystalline products with specific anionic architectures [3].
Materials:
Procedure:
Notes: The cryptand serves dual purposes: it increases the effective cation radius in the {K[2.2.2]crypt}⁺ complex counterion to better match the anionic size, and provides charge shielding that suppresses electron back-donation from the anion in solution [2]. These salts with encapsulated cations typically show high crystallization tendencies and fairly good yields compared to corresponding salts without sequestration agents.
Principle: This innovative protocol combines solid-state synthesis with subsequent solvothermal processing in amines to access unprecedented oxidation states, exemplified by the formation of the first non-oxide/halide Pb(IV) compound [2] [3].
Procedure:
Significance: This result was particularly unexpected due to the redox potentials of Pb(IV) and Se(-II), which would seemingly disfavor this oxidation state combination [3]. The stability of formal Pb(IV) within the [PbSe₄]⁴⁻ anion is primarily attributed to suitable stabilization within the crystal lattice, demonstrating the power of this hybrid approach to overcome thermodynamic limitations.
The comprehensive characterization of chalcogenidoplumbates employs multiple complementary techniques to elucidate both structure and composition. Single-crystal X-ray diffraction serves as the primary method for determining molecular and crystal structures, providing unambiguous evidence of anionic architectures and oxidation states [2] [3]. This technique has been instrumental in characterizing novel structures such as the trigonal pyramidal [PbTe₃]²⁻, trigonal bipyramidal [Pb₂Ch₃]²⁻, and tetrahedral [PbSe₄]⁴⁻ anions.
For solution-phase studies, multinuclear NMR spectroscopy offers powerful insights into the electronic structure and bonding situation of chalcogenidoplumbates. Specifically, ²⁰⁵Pb, ⁷⁷Se, and ¹²⁷Te NMR techniques enable researchers to probe the electronic environment around these nuclei, providing evidence for proposed structures and bonding patterns [3]. Elemental analysis complements these structural methods by verifying composition, an essential step given the sometimes unexpected stoichiometries that can result from these synthetic approaches.
Quantum chemical calculations using density functional theory (DFT) methods provide crucial insights that complement experimental observations [3]. These computational approaches enable energy comparisons between different structural motifs and offer deep insights into electronic configuration and bonding situations. For instance, DFT calculations have revealed that molecular Rh-containing Chevrel-type compounds exhibit delocalized mixed valence, while similar telluridopalladate anions are electron-precise [3].
Computational studies have also demonstrated that the cluster with the µ-PbSe ligand is energetically favored over a hypothetical CO analog, providing a theoretical explanation for the experimental observation of this unique structure and the unsuccessful attempts to synthesize its proposed alternative [3]. Similarly, DFT analysis has helped explain the unexpected stability of formal Pb(IV) within the [PbSe₄]⁴⁻ anion, showing that it is mainly due to crystal lattice stabilization effects rather than intrinsic molecular stability [3].
The synthesis of chalcogenidoplumbates has evolved significantly from traditional solid-state methods to sophisticated hybrid approaches that combine solid-state precursor synthesis with solution-phase processing. These advances have enabled access to unprecedented structures and oxidation states, exemplified by the synthesis of the first non-oxide/halide inorganic lead(IV) compound [2] [3]. The continued refinement of these methods promises to yield additional novel materials with tailored properties for specific applications.
Future developments in this field will likely focus on improving the scalability of solution-based reduction methods, potentially through the development of less expensive sequestering agents or alternative crystallization strategies. Additionally, the application of mechanochemical approaches (solid-state grinding) may offer complementary routes to these materials while minimizing solvent use. As synthetic control over these materials improves, so too will their implementation in devices ranging from photovoltaics to quantum materials, establishing chalcogenidoplumbates as a versatile class of functional materials with tunable electronic properties.
The following Graphviz diagram illustrates the integrated experimental workflow for chalcogenidoplumbate synthesis, encompassing the three primary methodological approaches discussed in this protocol:
Figure 1: Integrated workflow for chalcogenidoplumbate synthesis showing the three primary methodological approaches and their characteristic products, culminating in comprehensive materials characterization.
This compound (IV), with the chemical formula Na₂PbO₃, is a sodium salt of lead. The table below summarizes its core chemical and physical properties [1] [2] [3].
| Property | Description |
|---|---|
| CAS Registry Number | 52623-79-7 [1] [4] [3] |
| Molecular Formula | Na₂O₃Pb [1] [2] [3] |
| Molecular Weight | 301.18 g/mol [1] [4] [3] |
| IUPAC Name | disodium;dioxido(oxo)lead [1] [4] |
| Appearance | Yellow, fused, hygroscopic lumps or powder [1] |
| Solubility | Soluble in water (decomposes over time, forming PbO₂) [1] |
| Stability | Stable under recommended conditions, but incompatible with strong oxidizing agents [1] |
This compound is recognized as a strong oxidizing agent and finds applications in the organic synthesis of various derivative compounds. It is suitable for both industrial synthesis and research applications [1]. While specific protocols for its use as an oxidant are not detailed in the available sources, its role in the synthesis of other lead compounds is evident.
One primary context where this compound is involved is in the synthesis of lead dioxide (PbO₂), a compound with significant utility as an oxidant. The following diagram illustrates a general workflow for preparing PbO₂ via a plumbate intermediate, synthesized from the search results [5].
The following protocols detail methods for generating the this compound intermediate and subsequent oxidation to PbO₂, adapted from chemistry discussion forums [5].
This protocol describes the initial dissolution of lead to form a plumbite or plumbate solution [5].
This general method uses an oxidizer to convert the soluble plumbate solution into solid lead dioxide [5].
An alternative, non-plumbate route for synthesizing PbO₂ uses the common pigment red lead (Pb₃O₄) [5].
This compound and related lead compounds are highly toxic. The following safety data is critical for any laboratory handling [1].
The table below compares the key methods for synthesizing PbO₂, as discussed in the protocols.
| Method | Key Reactants | Key Steps | Key Characteristics / Notes |
|---|---|---|---|
| Oxidation of Plumbate | This compound, Oxidizer (e.g., Na₂S₂O₈, H₂O₂) | Dissolve Pb in NaOH, Add oxidizer, Filter PbO₂ | Involves soluble intermediate; allows generation from metallic lead [5]. |
| From Red Lead (Minium) | Red Lead (Pb₃O₄), Dilute HNO₃ | React with acid, Filter PbO₂ | Simple and direct; produces soluble Pb(NO₃)₂ as a by-product [5]. |
| Via Lead Hypochlorite | Lead acetate, Sodium hypochlorite | Precipitate Pb(ClO)₂, Heat to convert to PbO₂ | Multi-step process; involves mild heating for conversion [5]. |
For researchers requiring a strong oxidizing agent, it is important to note that while this compound is classified as a strong oxidizer, the available public literature does not elaborate on its specific mechanisms or provide detailed protocols for its application in synthetic pathways for drug development [1] [6]. The scientific discussion is more focused on its role as a precursor or within the broader chemistry of plumbates [6].
Sodium plumbate (Na₂PbO₂ or Na₂O₃Pb) is a sodium salt of lead that has been primarily used as a strong oxidizing agent in industrial organic synthesis [1].
Its most significant historical application was in the "doctor sweetening" process for treating petroleum distillates like gasoline and kerosene to remove foul-smelling sulfur compounds, particularly mercaptans (RSH) [2]. This process was widely used in refineries between the World Wars but has since been superseded by other methods [2]. The chemistry of this process is well-understood and involves the following key reactions [2]:
PbO + 2NaOH → Na₂PbO₂ + H₂O [2]2RSH + Na₂PbO₂ → (RS)₂Pb + 2NaOH [2](RS)₂Pb + S → RS–SR + PbS [2](RS)₂Pb + 2NaOH + ½O₂ → RS–SR + Na₂PbO₂ + H₂O [2]The following protocol is adapted from an industrial patent and details the regeneration of spent "doctor solution" (which contains lead sulfide, caustic soda, sodium sulfide, and oil) back into active sodium plumbite [3].
To regenerate a spent sodium plumbite solution by oxidizing lead sulfide (PbS) back into sodium plumbite (Na₂PbO₂) using aeration, making it suitable for re-use in the sweetening process [3].
The workflow below summarizes the industrial regeneration process.
| Parameter | Details | Notes |
|---|---|---|
| Primary Reactant | Spent doctor solution (PbS, NaOH, oil) | Waste product from sweetening [3] |
| Oxidizing Agent | Air (low pressure) | Dispersed as fine bubbles [3] |
| Key Equipment | Reaction tank with agitator and air nozzles | Agitation and aeration are simultaneous [3] |
| Critical Condition | Application of heat | Improves reaction efficiency; specific temperature not given [3] |
| Product | Regenerated sodium plumbite (Na₂PbO₂) solution | Ready for re-use [3] |
This compound is a lead compound and must be handled with extreme care due to its toxicity [1].
The main challenge is the unavailability of a direct synthesis protocol from common laboratory chemicals like lead or lead oxide. The search results describe industrial regeneration and historical context but do not provide a detailed, small-scale preparation method.
To proceed, you may need to consult specialized inorganic synthesis handbooks or primary literature for a reliable protocol. You could also consider alternative approaches based on general inorganic chemistry principles, such as the fusion of lead oxide with sodium hydroxide, though specific reaction conditions and stoichiometry would need to be carefully determined and validated.
Petroleum "sweetening" refers to industrial processes aimed at removing sulfur compounds from petroleum derivatives to eliminate foul odors and improve product stability. The sodium plumbate process, primarily documented in patents from the 1920s to 1940s, was developed to treat "sour" gasoline and other hydrocarbon oils containing mercaptans (RSH), which are responsible for undesirable smells and corrosive properties [1] [2]. This method utilizes the oxidative properties of this compound to convert mercaptans into less objectionable disulfides.
The core of the this compound sweetening process involves an oxidation-reduction reaction. This compound (Na₂PbO₂), which contains lead in the +4 oxidation state, acts as an oxidizing agent. It reacts with mercaptans present in the oil in the presence of an alkaline environment and an interface, converting them into insoluble lead sulfide (PbS) and organic disulfides (RSSR). The disulfides remain dissolved in the oil, effectively deodorizing it [2] [3].
A key step in the process is the regeneration of the sweetening agent. The formed lead sulfide is then treated with an oxidizing agent, typically air, in the presence of sulfur and an alkaline solution. This regeneration step reforms this compound and sodium thiosulfate, allowing the sweetening solution to be reused [3].
The tables below summarize key reagents and operational parameters based on historical patent data.
Table 1: Reagent Specifications and Compositions
| Component | Role/Description | Typical Concentration/Composition |
|---|---|---|
| This compound Solution | Primary oxidizing agent [2] | Formed by dissolving litharge (PbO) in sodium hydroxide (NaOH) solution [3]. |
| Sodium Hydroxide (NaOH) | Provides alkaline medium [2] | 5-25° Bé solution (approx. 3-15% w/v for lower range) [1] [3]. |
| Sulfur | Facilitates reagent regeneration [3] | Elemental sulfur. |
| Air | Oxidizing agent for regeneration [4] [3] | Pressurized or blown through the mixture. |
Table 2: Operational Process Parameters
| Parameter | Condition/Value |
|---|---|
| Reaction Temperature | Ambient or moderately elevated (e.g., 100-120°F / 38-49°C) [1]. |
| Reaction Time | Varies; agitation for 10-30 minutes is typical [1]. |
| Phase Separation | Allowed to settle after agitation; lead sulfide forms a sludge phase [3]. |
| Regeneration | Air blown through lead sulfide sludge with sulfur present [3]. |
The following diagram illustrates the core workflow and chemical recycling loop of the this compound sweetening process.
Diagram 1: this compound sweetening and regeneration workflow.
The this compound sweetening process represents a historically significant chemical engineering solution for treating sour petroleum fractions. While effective for its time, its operational relevance today is limited due to the severe toxicity of lead and the development of more advanced and environmentally friendly refining technologies. This document serves as a technical reference for researchers and scientists interested in the evolution of petroleum refining processes.
Working with lead-containing compounds like sodium plumbate requires strict safety measures. All manipulations must be performed in an argon atmosphere using standard Schlenk or glovebox techniques under strict exclusion of air and external moisture [1]. Be aware that all discussed compounds containing heavy elements, as well as their elemental sources, are of high toxicity [1].
Here is a guide for common problems you might encounter when synthesizing this compound.
| Issue & Symptom | Likely Cause | Solution / Recommended Action |
|---|---|---|
| Formation of Precipitates or Decomposition | Exposure to air (CO₂, O₂) or moisture [1]. | Ensure complete exclusion of air and moisture; use inert atmosphere (argon) for all steps [1]. |
| Inconsistent Reaction Yield / Product Purity | Light-induced decomposition; incorrect reaction temperature or time [1]. | Store solutions/solids away from light (wrap containers in foil); follow solvothermal treatment protocols [1]. |
| Unwanted Lead(IV) Species | Unexpected oxidation due to reaction conditions and crystal lattice stabilization [1]. | Control redox potential of the reaction mixture; be aware that Pb(IV) stability is often lattice-dependent [1]. |
The diagram below outlines a generalized workflow for synthesizing chalcogenidoplumbates, based on methods that could be adapted for this compound [1].
For more specific information, I suggest you:
A plumbate solution contains lead in its +4 oxidation state. Understanding its formation and instability is key to preventing PbO₂ precipitation.
| Concept | Description & Relevance |
|---|---|
| Plumbate Ions [1] | Formed by reacting lead(IV) oxide (PbO₂) with alkali. Common anions: hexahydroxoplumbate(IV) [Pb(OH)₆]²⁻ (in solution), metaplumbate PbO₃²⁻, or orthoplumbate PbO₄⁴⁻ (anhydrous salts). |
| Instability & Precipitation [1] [2] | Acidifying a plumbate solution, even with a strong mineral acid, precipitates PbO₂. This is a central property to manage. |
| Related Pb(II) Chemistry [2] | Lead(II) hydroxide (Pb(OH)₂) dissolves in excess NaOH, forming the soluble complex [Pb(OH)₄]²⁻. This is often confused with plumbate formation but involves Pb(II), not Pb(IV). |
While direct guides are unavailable, you can develop protocols based on core chemical principles. The following flowchart outlines a logical approach to troubleshooting PbO₂ precipitation in your experiments.
To use this troubleshooting approach:
For consistent results, follow this detailed workflow for creating and handling plumbate solutions:
Synthesis:
Stabilization:
Application & Reprecipitation:
Chemical Profile
Storage Conditions Summary
| Factor | Condition | Rationale & Notes |
|---|---|---|
| Temperature | Room Temperature | Standard ambient laboratory conditions are sufficient. [1] |
| Environment | Dry, well-ventilated area | Prevents moisture absorption (hygroscopic) and controls dust. [1] |
| Container | Keep tightly closed | Essential to protect from air and moisture, which degrade the compound over time. [1] |
| Incompatibilities | Strong oxidizing agents | Avoid contact to prevent hazardous reactions. [1] |
Handling Precautions
Required Personal Protective Equipment [1]
| Equipment | Specification |
|---|---|
| Respiratory Protection | Wear a respirator if dust or aerosols are formed. |
| Hand Protection | PVC or other plastic material gloves. |
| Eye Protection | Safety glasses with side-shields. |
| Skin & Body Protection | Standard laboratory coat and clothing. |
Q1: What should I do if I find the sodium plumbate container left open?
Q2: My this compound has formed hard lumps. Is it still usable? This is a strong indicator that the chemical has absorbed moisture and may have decomposed. Stability and reactivity data indicate it is not stable under prolonged exposure to air or moisture. [1] It is recommended to dispose of the material safely and acquire a new sample, ensuring the new container is sealed properly after use.
Q3: What are the first aid measures for this compound exposure? [1]
The following diagram outlines the key steps for safely handling this compound in the laboratory, based on the safety guidelines.
The table below summarizes the key identifiers and properties of sodium plumbate.
| Property | Description |
|---|---|
| CAS Number | 52623-79-7 [1] [2] |
| Molecular Formula | Na₂O₃Pb [1] [2] |
| IUPAC Name | disodium;dioxido(oxo)lead [2] |
| Appearance | Light-yellow, fused, hygroscopic lumps or a yellow powder [1] [2] |
| Solubility | Soluble in water (but decomposes gradually) and alkalies [1] [2] |
| Stability | Hygroscopic. Decomposes on contact with water and acids. Incompatible with strong oxidizing agents [1] [2] |
This compound is a sodium salt of lead, and its hazards are consistent with those of lead compounds, which are highly toxic [1] [2].
| Aspect | Precautionary Measures |
|---|---|
| General Handling | Use only in areas with appropriate exhaust ventilation. Handle in accordance with good industrial hygiene and safety practice. Keep the container tightly closed [2]. |
| Personal Protective Equipment (PPE) | • Respiratory: Use a breathing apparatus if aerosol or dust is formed. • Hand: Wear PVC or other plastic material gloves. • Eye: Wear safety glasses with side-shields [2]. | | Routes of Exposure | • Inhalation: May cause irritation of the respiratory tract. • Skin contact: May cause skin irritation, dermatitis, or an allergic reaction. • Ingestion: May be harmful if swallowed. • Eye contact: Causes irritation [2]. |
The table below outlines the recommended first-aid procedures.
| Route of Exposure | First Aid Measure |
|---|---|
| Inhalation | Move the person to fresh air. Call a physician immediately [2]. |
| Skin Contact | Rinse immediately with plenty of water and seek medical advice [2]. |
| Eye Contact | Rinse immediately with plenty of water for several minutes and seek medical advice [2]. |
| Ingestion | Do not induce vomiting without medical advice. Seek medical attention immediately [2]. |
The following diagram summarizes the key steps for safely handling this compound in the laboratory.
Q1: What are the primary health hazards associated with this compound? The hazards are those typical of lead compounds, which are highly toxic. Exposure can cause irritation to the skin, eyes, and respiratory tract, and may lead to more severe systemic toxicity affecting multiple organ systems if ingested or inhaled [1] [2].
Q2: What should I avoid when working with this compound? You must avoid:
Q3: Where can I find the official occupational exposure limits for this compound? The search results did not provide specific exposure limits for this compound. For lead compounds in general, you must consult the official OSHA Permissible Exposure Limits (PELs) Table Z-1 or limits from other organizations like NIOSH and ACGIH [3]. The official Safety Data Sheet (SDS) from your chemical supplier is the definitive source for this information.
Here are detailed protocols for synthesizing different types of plumbates, gathered from recent research.
| Plumbate Type | Synthesis Method | Key Reaction Conditions | Reported Yield/Outcome |
|---|---|---|---|
| Chalcogenidoplumbates [1] | Solid-state synthesis & solution reduction | Inert atmosphere, room temperature reduction, exclusion of light [1]. | Crystalline salts obtained [1]. |
| Tricyanoborylplumbates [2] | Nucleophilic substitution | Reaction of K₂[B(CN)₃] with triorganyllead halides; stable in air [2]. | K[Et₃PbB(CN)₃] isolated in ~80% yield [2]. |
| Tris(Triheteroarylstannyl)Plumbate [3] | Donor-acceptor reaction | 3:1 stoichiometry of lithium stannate with lead(II) amide in THF [3]. | Crystalline product obtained in "good" yield [3]. |
Fig. 1. A general workflow for plumbate synthesis, incorporating key precautions and a troubleshooting cycle.
Here are solutions to some common problems you might encounter, based on general laboratory practice and inferences from the search results.
| Question | Possible Cause & Solution |
|---|
| Low or no product yield? | • Air/Moisture Exposure: Plumbates are often air- and moisture-sensitive [1] [3]. Ensure all manipulations use Schlenk or glovebox techniques. • Incorrect Stoichiometry: Re-check molar ratios of reactants. For example, a 3:1 ratio is critical for the synthesis in [3]. • Impure or Degraded Reagents: Use freshly purified solvents and reagents. | | Product decomposition? | • Thermal Instability: Some plumbates decompose at high temperatures [2]. Confirm thermal stability and avoid excessive heating. • Light-Induced Decomposition: Wrap reaction vessels in foil to inhibit light-induced decomposition [1]. | | Inconsistent results between attempts? | • Improper Crystallization: The presence of sequestering agents (e.g., cryptands) can be crucial for crystallization [1]. Experiment with different agents or solvent systems. • Variable Reaction Conditions: Closely control temperature, pressure (for solvothermal reactions), and stirring/agitation rates. |
To improve your synthesis outcomes, please consider these critical parameters, which are emphasized across multiple sources [1] [3] [2]:
Q1: What are the key chemical properties of Sodium Plumbate? this compound (IV) is an inorganic compound with specific properties that are crucial for handling [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | Na₂O₃Pb [1] [2] |
| Molecular Weight | 301.18 g/mol [1] [2] |
| Physical Form | Fused, light-yellow lumps [1] |
| Solubility | Soluble in alkalies; decomposed by water and acids [1] |
Q2: Why does my this compound solution decompose or form a precipitate? This is the primary challenge. This compound is hygroscopic and decomposed by water and acids [1]. Upon contact with water, it hydrolyzes, breaking down and forming other lead compounds like lead dioxide (PbO₂) or lead hydroxide, which appear as precipitates [1] [3]. This makes it nearly impossible to maintain a stable, aqueous solution of this compound.
Q3: How can I work with this compound given its solubility issues? The standard workaround is to generate this compound in situ (in the reaction mixture itself) and use it immediately, rather than trying to isolate and dissolve the solid. Here are two established experimental protocols:
Protocol A: From Metallic Lead and Sodium Hydroxide
Protocol B: From a Lead Salt (e.g., Acetate or Nitrate)
The following diagram illustrates the logical decision-making process and experimental pathways for working with this compound, based on the troubleshooting advice and protocols above.
The following information summarizes the core process based on the available historical patent. Please note that modern practices and safety standards may differ significantly.
Overview of the Process
Spent sodium plumbate solution (or "doctor solution"), used for sweetening petroleum products like gasoline and kerosene, is regenerated by oxidizing the lead sulfide (PbS) formed during use back into this compound. The process involves agitating the spent solution with air in a specialized tank [1].
Key Steps and Parameters The table below outlines the primary steps and their purposes [1].
| Step | Description | Purpose / Outcome |
|---|---|---|
| 1. Feed Preparation | Spent solution (containing oil, PbS, caustic soda, sodium sulfide) is placed in a regeneration tank. |
Prepares the material for the oxidation reaction. |
| 2. Aeration & Agitation | Air is blown through the liquid via a pipe with a perforated annular outlet while the mixture is vigorously agitated. | Provides oxygen for the chemical reaction and ensures thorough mixing. |
| 3. Chemical Reaction | Lead sulfide (PbS) in the spent solution is oxidized by the air in the presence of caustic soda. |
Converts PbS back into active this compound (Na₂PbO₂). |
| 4. Product Separation | The regenerated this compound solution is separated from the treated oil for reuse. | Recovers the valuable chemical and separates it from by-products. |
The general chemical reaction involved is the conversion of lead sulfide (PbS) in the spent solution back into this compound, facilitated by aeration [1].
The following diagram illustrates the sequential steps for regenerating spent this compound solution, from preparation to final separation.
While detailed modern FAQs are unavailable, here are some potential issues and solutions inferred from the process description.
Frequently Asked Questions
Q1: What is the primary cause of incomplete regeneration?
Q2: Why might there be issues with separating the regenerated solution from the oil?
Q3: Can this process recover lead from other types of lead-containing waste?
The technical information provided here is from a single, historical source. For practical laboratory or industrial application, I strongly recommend you:
This FAQ covers the basic information for researchers handling this compound in a laboratory setting.
What is this compound and what are its key identifiers? this compound (Na₂O₃Pb) is a sodium salt of lead used as a reagent in organic synthesis and industrial applications. It is a strong oxidizing agent [1].
What are the critical safety precautions for handling this compound? Personal protective equipment (PPE) is essential. Wear PVC or plastic gloves, safety glasses with side-shields, and use appropriate exhaust ventilation. The compound may cause skin irritation, respiratory irritation, and is harmful if swallowed [1].
What should I do in case of accidental exposure?
How should this compound be stored? Store in a well-closed container at room temperature. It is stable under recommended conditions but is incompatible with strong oxidizing agents [1].
Comprehensive data on the specific byproducts of this compound reactions was not available. The management of any resulting waste must focus on its lead content, which is highly regulated due to its toxicity.
What is the primary concern with waste from this compound experiments? The lead (Pb) content is the primary concern. Lead is a cumulative toxicant that poses significant risks to human health and the environment. All waste materials, including aqueous solutions, solid residues, and contaminated gloves or equipment, must be treated as hazardous lead-containing waste [1].
Are there any documented methods for treating lead-containing waste? While not specific to this compound, one patent describes a general method for treating sodium-containing waste by reacting it with silica (SiO₂) at high temperatures in a combustion process to form stable sodium silicates, thereby preventing the waste from deteriorating refractory materials [2]. This illustrates the type of industrial process that might be used, but this is not a verified or recommended protocol for laboratory-scale disposal.
What is the recommended action for laboratory researchers? Do not dispose of any waste down the drain or in regular trash. You must:
The following diagram outlines the critical steps for managing waste and ensuring safety during experiments involving this compound.
The table below summarizes the quantitative information available for this compound.
| Property | Value / Description | Reference |
|---|---|---|
| CAS Registry Number | 52623-79-7 | [1] |
| Molecular Formula | Na₂O₃Pb | [1] |
| Molecular Weight | 301.18 g/mol | [1] |
| Physical Description | Light yellow, fused, hygroscopic lumps | [1] |
| Solubility | Soluble in water (gradually decomposes with separation of PbO₂) | [1] |
The table below summarizes the core chemical identities and general characteristics of sodium and potassium plumbate.
| Property | Sodium Plumbate | Potassium Plumbate |
|---|---|---|
| Chemical Formula | Na₂O₃Pb [1] | Often derived from K₂[Pb(OH)₆] or related oxides [2]. |
| IUPAC Name | disodium;dioxido(oxo)lead [1] | Information not explicitly available in search results. |
| CAS Number | 52623-79-7 [1] | Information not explicitly available in search results. |
| Molecular Weight | 301.18 g/mol [1] | Information not explicitly available in search results. |
| Common Form | Light yellow, fused, hygroscopic lumps [1] | Single crystal particles [3]. |
| Solubility | Soluble in water (decomposes over time to PbO₂) [1] | Synthesized in aqueous alkaline solution [3]. |
| Stability | Stable under general conditions, but incompatible with strong oxidizing agents [1] | Stable as a single crystal [3]. |
| Key Applications | Organic synthesis; strong oxidizing agent [1] | Superconductor industry [3]. |
A key distinction lies in the available synthesis methodologies. The search results provide a detailed hydrothermal preparation method for potassium plumbate single crystals, while information for this compound is more general.
This method, developed to address issues of high energy consumption and compositional inhomogeneity, produces uniform, large-grain single crystals suitable for superconductors [3]. The following workflow outlines the synthesis and characterization process:
Key Synthesis Parameters:
| Aspect | This compound | Potassium Plumbate |
|---|---|---|
| Synthesis Method | Information not specific; likely involves fusion or reaction in aqueous alkali. | Hydrothermal method [3]. |
| Key Advantages | Information not available in search results. | Energy-efficient synthesis: Lower temperature process. Compositional homogeneity: Single crystal structure ensures uniformity. Superior material properties: Directly applicable in superconductor industry [3]. | | Primary Industrial Use | Serves as a reagent in organic synthesis and a strong oxidizing agent [1]. | Used in the superconductor industry due to its superconducting properties, especially in single-crystal form [3]. |
Future research could focus on generating direct comparative data on catalytic activity, structural stability under various conditions, and electrochemical properties to provide a more robust guide for material selection.
| Feature | Sodium Plumbate | Lead(II) Oxide (PbO) | Lead(IV) Oxide (PbO₂) |
|---|---|---|---|
| Chemical Formula | Typically Na₂Pb(OH)₆ or Na₂PbO₂ · xH₂O [1] [2] | PbO [2] | PbO₂ [1] |
| Oxidation State of Lead | +4 [1] | +2 [2] | +4 [1] |
| Primary Reactivity Profile | Soluble precursor for electrolytic deposition; reacts with acids [3] [1] | Amphoteric; reacts with acids and strong bases [4] [2] | Powerful oxidizing agent; amphoteric (strong acidic character) [4] [1] |
| Key Reaction with Acid | Leads to formation of PbO₂ or reduced lead salts [1] | Forms Pb²⁺ salts (e.g., Pb(NO₃)₂, PbCl₂) [2] | Forms Pb²⁺ salts liberating O₂ or Cl₂ (e.g., with HCl) [1] |
| Key Reaction with Base | Stable in strongly alkaline solutions [3] | Forms plumbite ions [Pb(OH)₃]⁻ or [Pb(OH)₄]²⁻ [2] | Forms hydroxyplumbate(IV) ions [Pb(OH)₆]²⁻ [4] [1] [2] |
| Key Application | Electroplating bath for alpha-PbO₂ deposition [3] | Starting material for synthesizing other lead compounds including plumbates [2] | Cathode material in lead-acid batteries; powerful oxidant [1] |
This compound is not typically used for direct chemical reactions but primarily serves as a critical soluble source of lead(IV) in highly alkaline environments for the electrochemical deposition of lead dioxide. In contrast, various lead oxides are more commonly involved in direct chemical redox or acid-base reactions [3] [2].
The primary experimental context for this compound is its use as an electroplating solution to deposit a specific crystalline form of lead dioxide (alpha-PbO₂). Here are two detailed methodologies:
Protocol 1: Standard this compound Bath for Alpha-PbO₂ Deposition [3]
Protocol 2: Alternative Plumbate-Based Formulation [3]
For comparison, Lead(IV) Oxide (PbO₂) can be deposited from acidic baths, which yield the beta polymorph [3]:
The diagram below summarizes the core reactivity relationships and synthesis pathways between this compound and the common lead oxides, illustrating how these compounds interconvert.
The core distinction lies in this compound's role as a soluble precursor for controlled electrochemical deposition, whereas lead oxides are more commonly involved in direct chemical reactions, often acting as reactants or oxidants.
The terms "plumbate" and "plumbite" refer to compounds containing different ions of lead in distinct oxidation states, which fundamentally determines their oxidizing or reducing behavior.
The table below summarizes their core differentiating characteristics:
| Feature | Plumbate | Plumbite |
|---|---|---|
| Oxidation State | Lead in +4 oxidation state [1] [2] | Lead in +2 oxidation state [3] |
| Ion Formula | e.g., PbO44- (ortho-plumbate(IV)) [1] | e.g., PbO22- [3] |
| Formation | Formed by oxidation of lead [3] | Formed by reduction of lead or plumbates [3] |
| Stability | Relatively unstable, decomposes readily [3] | More stable [3] |
| General Behavior | Strong oxidizing agent [2] | Reducing agent (common form is less soluble and stable) [3] |
A classic example that illustrates this relationship is Lead Plumbate (Pb3O4), commonly known as red lead. This compound can be formally described as lead(II) plumbate(IV) [Pb2PbO4], meaning it contains both Pb2+ and Pb4+ ions [2]. Its behavior in acid demonstrates the oxidizing nature of the plumbate component: when reacted with nitric acid, the lead(II) oxide dissolves to form lead nitrate, while the lead(IV) oxide (PbO2), a strong oxidizer, remains unchanged [2].
To quantitatively compare oxidizing strength, you would typically measure the tendency of a species to gain electrons. Here are standard experimental approaches that can be applied:
The diagram below illustrates a generalized workflow for designing such experiments, from preparation to data analysis.
Sodium plumbate is a plumbate(II) salt formed when lead(II) oxide or hydroxide dissolves in a strong alkali like sodium hydroxide [1] [2]. The table below compares its key characteristics with other common inorganic lead compounds.
| Compound Name | Chemical Formula | Oxidation State of Lead | Key Characteristics & Solubility |
|---|---|---|---|
| This compound [1] [2] | Often represented as Na2PbO2 or Na2[Pb(OH)4] |
+2 | Soluble in water; formed from PbO or Pb(OH)2 in NaOH. |
| Lead(II) Oxide [2] | PbO |
+2 | Amphoteric; soluble in acids (forms Pb²⁺ salts) and strong alkalis (forms plumbites). |
| Lead(II) Hydroxide [1] | Pb(OH)2 |
+2 | Amphoteric; white precipitate; re-dissolves in excess NaOH to form this compound. |
| Lead(II) Chloride [1] [2] | PbCl2 |
+2 | White precipitate; poorly soluble in cold water; dissolves in hot water or conc. HCl. |
| Lead(II) Iodide [1] [2] | PbI2 |
+2 | Bright yellow precipitate; poorly soluble in water. |
| Lead(II) Sulfate [1] [2] | PbSO4 |
+2 | White precipitate; poorly soluble in water. |
| Lead Dioxide [2] | PbO2 |
+4 | Powerful oxidizing agent; reacts with solid alkalis to form plumbates (Pb(OH)6²⁻). |
The diagram below illustrates the typical synthesis path of this compound and its relationship with other lead compounds.
The following are standard laboratory methods for preparing and identifying these compounds [1].
Synthesis of this compound:
Pb(NO₃)₂).NaOH) solution to form a white precipitate of lead(II) hydroxide (Pb(OH)₂).NaOH solution. The precipitate will re-dissolve, forming a colorless solution of this compound.Precipitation of Other Insoluble Lead(II) Compounds:
PbCl₂): Add dilute hydrochloric acid (HCl) or a chloride solution (e.g., NaCl) to lead(II) nitrate solution.PbI₂): Add potassium iodide (KI) solution to lead(II) nitrate solution to form a bright yellow precipitate.PbSO₄): Add dilute sulfuric acid (H₂SO₄) or a sulfate solution (e.g., Na₂SO₄) to lead(II) nitrate solution.In pharmacology, a lead compound is a chemical entity that shows desired pharmacological activity against a therapeutic target and serves as a starting point for drug optimization [3]. The table below compares modern strategies for identifying these compounds.
| Strategy | Core Principle | Key Characteristics & Data Sources |
|---|---|---|
| High-Throughput Screening (HTS) [3] | Experimentally testing hundreds of thousands of compounds from a library against a biological target. | Uses automated, robotic systems; simple, automation-compatible assay designs (e.g., biochemical, cell-based). |
| Virtual Screening of Ultra-Large Libraries [4] [5] | Using computational tools to screen billions of "make-on-demand" compounds in silico before synthesis. | Navigates vast chemical spaces (e.g., Enamine's 65-billion compound library) [5]; relies on docking and machine learning. |
| Fragment-Based Ligand Discovery [4] | Screening very low molecular-weight compounds (fragments) to identify low-affinity binders, then growing/assembling them. | Identifies efficient starting points; uses biophysical methods (e.g., X-ray crystallography, SPR) to detect weak binding. |
| Natural Product Isolation [3] [6] | Identifying bioactive compounds from natural sources like plants, fungi, and venom. | Provides structurally diverse and complex scaffolds; historically a rich source of lead compounds (e.g., morphine, captopril). |
The modern drug discovery workflow is a multi-stage, iterative process, as visualized below.
Computational predictions must be validated experimentally. Biological functional assays are critical for confirming a compound's activity, potency, and mechanism of action [5]. These include:
This creates an iterative feedback loop where experimental data refines computational models and guides the chemical optimization of the lead series [5].
The search results reveal a clear division in "plumbate" research, summarized in the table below.
| Compound Type | Description | Key Applications / Effects | Primary Research Focus in Search Results |
|---|
| Inorganic Plumbates | Salts where lead is part of an anionic complex [1]. | Octalithium Plumbate (Li₈PbO₆): Ceramic breeder material for tritium production in fusion reactors [2] [3]. Chalcogenidoplumbates: Building blocks for semiconductors and thermoelectric materials [1]. | Material properties (e.g., neutronic performance [3], electronic structure [2]), and single synthesis routes [1]. | | Plumbagin (Organic) | A natural naphthoquinone compound from Plumbago plants [4]. | Pharmacology: Anti-cancer effects (induces apoptosis via ROS-PI3K-Akt-mTOR pathway [5] [6]), anti-inflammatory, and antioxidant properties [4]. | Therapeutic mechanisms, efficacy in various cancer cell lines [5] [7] [6], and pharmacological profiles [4]. |
For inorganic plumbates, the search yielded details on specific methods rather than a direct comparison. The experimental protocols for two primary pathways are outlined below.
High-Temperature Solid-State Synthesis [1]
Solution-Based Reduction (In-Situ Reduction) [1]
The following diagram maps the logical relationship between these synthesis pathways and the resulting materials:
While not a synthesis method, the mechanism of the organic compound plumbagin is well-documented. It exerts anti-cancer effects primarily by modulating the ROS-PI3K-Akt-mTOR signaling pathway [5] [6] [4]. The diagram below illustrates this pathway and the intervention points of plumbagin.
The search results contain extensive data on the effects of plumbagin but lack direct comparisons of its synthesis or extraction methods from plant material.
"extraction efficiency Plumbago zeylanica", "comparison of naphthoquinone isolation methods", or "scalable synthesis of plumbagin".natural product chemistry, phytochemistry, or process chemistry, where comparisons of extraction yields and method efficiency are more commonly published.
The field is moving beyond traditional methods to leverage ultra-large chemical libraries and advanced computational techniques. The table below summarizes two prominent strategies identified in the recent literature.
| Strategy | Core Principle | Key Experimental Validation | Reported Success Rate / Outcome |
|---|
| Bottom-Up Hierarchical Screening [1] | A two-phase method: 1) Exploration: Exhaustive fragment screening. 2) Exploitation: Growth of fragment hits into drug-like compounds using ultra-large libraries. | Identified novel BRD4(BD1) binders. Binding was confirmed via:
Here is a deeper dive into the key experimental methodologies cited in the strategies above, which are critical for validating computational predictions.
Primary Single-Dose Screening: This is the first step to quickly assess potential binding.
Binding Mode Elucidation:
Quantitative Affinity Measurement:
The following diagram illustrates the integrated hierarchical computational and experimental workflow for the bottom-up lead identification strategy.
The search results also highlight important trends and considerations for researchers in 2025.
Navigating Expansive Chemical Spaces: The core challenge is efficiently searching vast chemical databases (containing billions of compounds). The trend is toward smart navigation rather than brute-force computational screening. The bottom-up approach and the use of chemical similarity networks are direct responses to this challenge, aiming to reduce false positives and focus resources on the most promising candidates [2] [1].
Importance of Benchmarking: A framework for simulating and benchmarking different compound prioritization strategies (e.g., active learning, multi-criteria decision analysis) against historical data is seen as a crucial, low-cost tool for improving the efficiency of lead optimization cycles [3].
The table below summarizes the basic identifiers and composition of this compound(IV) from a chemical database [1].
| Property | Value |
|---|---|
| Molecular Formula | Na₂O₃Pb |
| Molecular Weight | 301.18 g/mol |
| Sodium (Na) Content | 15.27% |
| Oxygen (O) Content | 15.94% |
| Lead (Pb) Content | 68.80% |
While specific protocols for this compound were not found in the search results, the characterization of a novel inorganic compound typically involves a suite of techniques to confirm its identity, purity, structure, and morphology. The following workflow outlines a logical progression for its full characterization.
The characterization workflow begins with confirming the elemental composition, then proceeds to analyze the crystal structure and chemical bonds, and finally investigates the physical morphology and thermal stability.
The first step is to verify the presence of sodium and lead in the correct stoichiometry and to check for impurities.
This phase confirms the compound's crystal structure and identifies the chemical bonds present.
This final stage characterizes the physical properties of the material, which are critical for understanding its behavior in applications (e.g., as a battery material [3]).
To objectively compare this compound's performance with alternatives, you could design experiments focusing on its properties in a specific application context, such as electrochemistry. The table below outlines a potential comparative framework.
| Experiment Focus | Key Parameter to Measure | Suggested Methodology |
|---|---|---|
| Electrochemical Stability | Working voltage window, reactivity | Use as an electrode in a coin cell with a standard electrolyte; perform cyclic voltammetry (CV) to identify stability limits. |
| Ionic Conductivity | Conductivity value (S/cm) | Prepare a solid pellet; perform electrochemical impedance spectroscopy (EIS) to measure bulk resistance. |
| Comparative Performance | Capacity (mAh/g), cycle life | Build full-cell batteries with this compound vs. other cathodes; perform galvanostatic charge-discharge cycling [3]. |
The characterization of this compound relies on a multi-technique approach, as no single method provides a complete picture. The analytical framework provided should serve as a solid foundation for your research.
PubMed, Google Scholar, or SciFinder using specific search terms like "this compound characterization," "Na₂PbO₃ synthesis and analysis," or "lead-based oxide materials characterization."